Butin
Butin
Butin is a trihydroxyflavanone in which the three hydroxy substituents are located at positions 3', 4' and 7. It is found in Acacia mearnsii, Vernonia anthelmintica and Dalbergia odorifera and has a protective affect against oxidative stress-induced mitochondrial dysfunction. It has a role as an antioxidant, a protective agent and a metabolite. It is a trihydroxyflavanone and a member of 4'-hydroxyflavanones.
Butin is a natural product found in Spatholobus suberectus, Bolusanthus speciosus, and other organisms with data available.
Butin is a natural product found in Spatholobus suberectus, Bolusanthus speciosus, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
492-14-8
VCID:
VC21335730
InChI:
InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2/t14-/m0/s1
SMILES:
Molecular Formula:
C15H12O5
Molecular Weight:
272.25 g/mol
Butin
CAS No.: 492-14-8
VCID: VC21335730
Molecular Formula: C15H12O5
Molecular Weight: 272.25 g/mol
* For research use only. Not for human or veterinary use.

Description | Butin is a trihydroxyflavanone in which the three hydroxy substituents are located at positions 3', 4' and 7. It is found in Acacia mearnsii, Vernonia anthelmintica and Dalbergia odorifera and has a protective affect against oxidative stress-induced mitochondrial dysfunction. It has a role as an antioxidant, a protective agent and a metabolite. It is a trihydroxyflavanone and a member of 4'-hydroxyflavanones. Butin is a natural product found in Spatholobus suberectus, Bolusanthus speciosus, and other organisms with data available. |
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CAS No. | 492-14-8 |
Product Name | Butin |
Molecular Formula | C15H12O5 |
Molecular Weight | 272.25 g/mol |
IUPAC Name | (2S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2/t14-/m0/s1 |
Standard InChIKey | MJBPUQUGJNAPAZ-AWEZNQCLSA-N |
Isomeric SMILES | C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O |
Canonical SMILES | C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O |
Synonyms | 7,3',4'-Trihydroxyflavanone |
PubChem Compound | 92775 |
Last Modified | Aug 15 2023 |
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